Basic yellow 21 (C.I. 48060)
Overview
Description
Basic yellow 21 (C.I. 48060) is a chemical compound known for its vibrant yellow color. It is commonly referred to as Basic Yellow 21. This compound is part of the indolium family, which is characterized by its indole core structure. The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Basic yellow 21 (C.I. 48060) typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to yield the final indolium salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Basic yellow 21 (C.I. 48060) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indolium salt to its corresponding indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products
The major products formed from these reactions include various indole and indoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic yellow 21 (C.I. 48060) has several scientific research applications:
Chemistry: It is used as a dye and a pH indicator due to its vibrant color and sensitivity to pH changes.
Biology: The compound is used in biological staining to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of Basic yellow 21 (C.I. 48060) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, making the compound useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
1H-Indolium, 2-[2-(2,3-dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)ethenyl]-1,3,3-trimethyl-, acetate: This compound has a similar indolium core but with different substituents, leading to variations in its chemical properties and applications.
1H-Benz[e]indolium, 3-(2-carboxyethyl)-2-[2-[3-[2-[3-(2-carboxyethyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, inner salt: Another related compound with a benz[e]indolium core, used in different industrial applications.
Uniqueness
Basic yellow 21 (C.I. 48060) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant yellow color and ability to undergo various chemical reactions make it valuable in multiple fields, from scientific research to industrial applications.
Properties
IUPAC Name |
1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N2.ClH/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;/h5-14,16H,15H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCWNRVMXBILR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884269 | |
Record name | 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-50-8 | |
Record name | Basic Yellow 21 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6359-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2,3-dihydro-2-methyl-1H-indol-1-yl)vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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